Product packaging for ethyl 1H-benzo[g]indole-2-carboxylate(Cat. No.:CAS No. 52280-53-2)

ethyl 1H-benzo[g]indole-2-carboxylate

Cat. No.: B3191164
CAS No.: 52280-53-2
M. Wt: 239.27 g/mol
InChI Key: ODTIDPYRGLDBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Benzo[g]indole Scaffold in Contemporary Chemical Research

The indole (B1671886) scaffold, a heterocyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as a "privileged" scaffold in medicinal chemistry. nih.govmdpi.com This status is due to its prevalence in a vast number of natural products, alkaloids, and pharmacologically active compounds. researchgate.netnih.govresearchgate.net The indole framework's ability to mimic peptide structures and bind to diverse enzymes and receptors provides extensive opportunities for the development of novel therapeutic agents. researchgate.netchula.ac.th Consequently, indole derivatives have been developed into drugs with a wide array of applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netchula.ac.thopenmedicinalchemistryjournal.com

The benzo[g]indole scaffold, an annulated derivative featuring an additional benzene ring fused to the indole core, represents a more complex polycyclic system that has attracted significant research interest. This extended aromatic system serves as a key pharmacophore in the design of targeted therapeutic agents. Research has demonstrated that derivatives of the benzo[g]indole core possess potent and selective biological activities. For instance, specific benzo[g]indol-3-carboxylates have been identified as powerful dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), enzymes critically involved in inflammatory pathways. unina.itnih.gov This dual inhibition profile suggests potential for developing advanced anti-inflammatory drugs. nih.gov Furthermore, various benzo[g]indazole and benzo[g]indole carboxamide derivatives, which are structurally related, have shown significant antiproliferative activity against multiple cancer cell lines, with some compounds acting as DNA-intercalating agents. nih.gov Related isomers, such as benzo[f]indole-4,9-diones, have also been synthesized and found to effectively reduce the viability of cancer cells, including triple-negative breast cancer. nih.govosi.lv

Table 1: Investigated Biological Activities of Benzo[g]indole and Related Scaffolds
Scaffold TypeInvestigated Biological ActivityMechanism/TargetReference
Benzo[g]indol-3-carboxylatesAnti-inflammatoryInhibition of mPGES-1 and 5-lipoxygenase unina.itnih.gov
Bis-benzo[g]indazole-3-carboxamidesAntiproliferative (Anticancer)DNA intercalation nih.gov
Benzo[f]indole-4,9-dionesAntitumor (Breast Cancer)Induction of reactive oxygen species (ROS) and apoptosis nih.gov

Overview of Carboxylate Functionality in Diverse Heterocyclic Systems

The carboxylate functional group, and its ester derivatives, play a multifaceted role in the chemical and biological properties of heterocyclic compounds. The presence of a carboxylate can significantly influence key physicochemical properties that are critical for a molecule's behavior in biological systems. For example, the ionization state of a carboxylic acid at physiological pH can enhance water solubility. nih.gov However, the resulting negative charge can also present challenges for permeability across lipid membranes. unina.it

From a medicinal chemistry perspective, the carboxylic acid group is often an essential component of a pharmacophore, acting as a hydrogen bond donor or acceptor to facilitate binding with biological targets. nih.gov Beyond its role in molecular interactions, the carboxylate group is a versatile synthetic handle in organic chemistry. It can function as a directing group to control the regioselectivity of further chemical modifications on the heterocyclic ring. nih.gov It can also be employed as a leaving group in decarboxylative coupling reactions, which are valuable for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Carboxylate ions are effective nucleophiles that can react with alkyl halides to form esters, a fundamental transformation in organic synthesis. nih.gov The ester functionality itself, as seen in ethyl 1H-benzo[g]indole-2-carboxylate, serves as a stable and relatively neutral group that can be readily hydrolyzed back to the carboxylic acid or converted into other functional groups like amides and hydrazides. nih.gov

Research Trajectories and Academic Relevance of this compound

This compound (CAS Number: 52280-53-2) is a specific derivative within the broader class of benzo[g]indole compounds. epa.gov While extensive research dedicated solely to this exact molecule is not widely published, its academic and research relevance is established through its position as a key synthetic intermediate for constructing more complex and biologically active molecules. The synthesis of its simpler analog, ethyl 1H-indole-2-carboxylate, is well-documented and often involves the esterification of indole-2-carboxylic acid or cyclization reactions. nih.govsigmaaldrich.com Similar strategies, potentially starting from precursors like 1-naphthylamine (B1663977) or 1-azidonaphthalene, are applicable for the synthesis of the benzo[g]indole core. molbase.com

The academic interest in this scaffold is highlighted by research on closely related derivatives. For example, studies on ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate have demonstrated its potent activity as an anti-inflammatory agent. unina.itnih.gov Another study detailed the synthesis of ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, noting its potential for medicinal chemistry applications. mdpi.com These examples underscore the value of the ethyl benzo[g]indole carboxylate framework as a foundational structure for drug discovery. This compound, therefore, serves as a valuable building block, offering researchers a platform for introducing diverse functional groups at various positions on the heterocyclic core to explore structure-activity relationships and develop novel compounds with targeted pharmacological profiles.

Table 2: Chemical Data for this compound
PropertyValueReference
CAS Number52280-53-2 epa.govmolbase.com
Molecular FormulaC15H13NO2 molbase.commolaid.com
Molecular Weight239.27 g/mol molaid.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B3191164 ethyl 1H-benzo[g]indole-2-carboxylate CAS No. 52280-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-benzo[g]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)13-9-11-8-7-10-5-3-4-6-12(10)14(11)16-13/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTIDPYRGLDBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548608
Record name Ethyl 1H-benzo[g]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52280-53-2
Record name Ethyl 1H-benzo[g]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 1h Benzo G Indole 2 Carboxylate

Classical and Contemporary Approaches to Benzo[g]indole Ring System Construction

The formation of the tricyclic benzo[g]indole nucleus is the cornerstone of synthesizing ethyl 1H-benzo[g]indole-2-carboxylate. Both classical and modern synthetic strategies have been employed to achieve this, primarily involving cyclization and annulation reactions.

Cyclization Reactions in Benzo[g]indole Formation (e.g., Fischer Indole (B1671886) Synthesis Variations)

The Fischer indole synthesis stands as one of the most classical and versatile methods for the construction of indole ring systems. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.org

For the synthesis of the benzo[g]indole skeleton, the Fischer indole synthesis would utilize a derivative of naphthylhydrazine. Specifically, the reaction of 2-naphthylhydrazine with an appropriate keto-ester, such as ethyl pyruvate (B1213749), under acidic conditions is a primary route. The general mechanism proceeds through the formation of ethyl pyruvate 2-naphthylhydrazone, which upon protonation, undergoes a matrixscientific.commatrixscientific.com-sigmatropic rearrangement. This is followed by the loss of ammonia (B1221849) to yield the aromatic benzo[g]indole ring system. wikipedia.org

Various acid catalysts can be employed to facilitate this transformation, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids. wikipedia.org Polyphosphoric acid (PPA) is a particularly effective catalyst for Fischer indole synthesis, often leading to higher yields and cleaner reactions. researchgate.net

Table 1: Key Reactants and Catalysts in the Fischer Indole Synthesis of the Benzo[g]indole Core

Reactant 1Reactant 2Catalyst ExamplesIntermediateProduct Core
2-NaphthylhydrazineEthyl pyruvatePolyphosphoric Acid (PPA), HCl, H₂SO₄, ZnCl₂Ethyl pyruvate 2-naphthylhydrazone1H-Benzo[g]indole-2-carboxylate

Strategies for Annulation of the Benzo[g] Indole Nucleus

Annulation strategies, where a new ring is fused onto an existing one, provide a powerful alternative for constructing the benzo[g]indole nucleus. These methods often offer a high degree of control over the substitution pattern of the final product.

A contemporary approach involves the indium(III)-catalyzed intramolecular cyclization of azido-diynes. This atom-economical method allows for the sequential formation of the pyrrole (B145914) and benzene (B151609) rings of the benzo[g]indole system. The reaction proceeds through a cascade of a 5-endo-dig alkyne hydroamination and a 6-endo-dig hydroarylation, catalyzed by InCl₃. This methodology has been shown to be effective for the synthesis of a range of substituted benzo[g]indoles.

Esterification Routes to this compound

The introduction of the ethyl ester functionality at the 2-position of the benzo[g]indole ring can be achieved either during the ring-forming reaction itself, as in the Fischer indole synthesis with ethyl pyruvate, or by esterification of the corresponding carboxylic acid.

Direct Esterification Protocols and Optimization

Direct esterification of 1H-benzo[g]indole-2-carboxylic acid with ethanol (B145695) is a common method for the synthesis of the target compound. The Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a widely used protocol. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com

Another highly effective method for direct esterification involves the use of thionyl chloride (SOCl₂). In this procedure, the carboxylic acid is first converted to its more reactive acyl chloride intermediate by treatment with thionyl chloride. nih.govmdpi.com This intermediate is then reacted with ethanol, often without isolation, to afford the ethyl ester in high yield. nih.gov This method is particularly advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture.

Table 2: Comparison of Direct Esterification Methods for 1H-Benzo[g]indole-2-carboxylic Acid

MethodReagentsCatalystByproductsAdvantages
Fischer EsterificationEthanolH₂SO₄, p-TsOHWaterSimple procedure, readily available reagents.
Acyl Chloride FormationThionyl Chloride, EthanolNoneSO₂, HClHigh yields, volatile byproducts are easily removed.

Transesterification and Other Ester Formation Techniques

Transesterification offers an alternative route to this compound, particularly if a different ester, such as the methyl ester, is more readily available. This process involves treating the starting ester with ethanol in the presence of an acid or base catalyst. For instance, reacting mthis compound with sodium ethoxide in ethanol would lead to the formation of the desired ethyl ester.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The successful synthesis of this compound is heavily reliant on the availability and purity of its precursors. For the classical Fischer indole synthesis route, the key precursors are 2-naphthylhydrazine and ethyl pyruvate.

2-Naphthylhydrazine can be synthesized from 2-naphthol (B1666908) through a reaction with hydrazine (B178648) hydrate (B1144303). Another common laboratory preparation involves the diazotization of 2-naphthylamine (B18577) followed by reduction of the resulting diazonium salt.

Ethyl pyruvate is a commercially available reagent. For variations of the Fischer indole synthesis, or other cyclization strategies, the Japp-Klingemann reaction can be employed to generate the necessary hydrazone precursors. matrixscientific.com This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, which upon rearrangement and cyclization, can lead to the formation of an indole-2-carboxylate (B1230498). matrixscientific.com

For annulation strategies, the precursors are typically more complex and are specifically designed to undergo the desired cyclization cascade. For instance, the indium-catalyzed synthesis of benzo[g]indoles requires the preparation of specifically substituted azido-diynes.

Chemo-, Regio-, and Stereoselective Synthesis of Benzo[g]indole-2-carboxylate Analogues

The controlled introduction of substituents and stereocenters onto the benzo[g]indole framework is a significant challenge in organic synthesis. Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for the development of novel compounds with specific biological activities or material properties. Research in the broader field of indole synthesis offers valuable insights into potential strategies for accessing analogues of this compound.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis is a powerful tool for the formation of the indole nucleus and its subsequent functionalization. Palladium, rhodium, and copper catalysts are frequently employed for C-H activation, cross-coupling, and cyclization reactions.

A plausible strategy for the regioselective functionalization of a pre-formed this compound would involve directed C-H activation. Theoretical studies on the transition-metal-catalyzed regioselective C-H functionalization of indoles suggest that the choice of directing group and metal catalyst can control the position of substitution. nih.gov For instance, directing groups on the indole nitrogen can guide functionalization to specific positions on the benzene or pyrrole ring. nih.gov

While specific examples for this compound are not readily found, a study on the synthesis of functionalized benzo[g]indoles from benzene-linked allene-ynes employed a silver salt to promote indole annulation. epa.gov This method resulted in the formation of multifunctional benzo[g]indoles, indicating the potential for controlling regioselectivity during the ring-forming step. epa.gov

Organocatalytic Methods

Organocatalysis has emerged as a complementary approach to metal-catalyzed reactions, often providing excellent stereocontrol in the synthesis of chiral molecules. Chiral Brønsted acids, such as phosphoric acids, and chiral amines are common organocatalysts used in asymmetric indole functionalization.

The catalytic asymmetric Friedel-Crafts alkylation of indoles with enones is a well-established method for creating chiral centers at the C3 position of the indole ring, often with high enantioselectivity. epa.gov While this has been extensively studied for simple indoles, its application to the benzo[g]indole system could provide a route to chiral analogues. The development of organocatalytic strategies for the asymmetric functionalization of indoles is an active area of research.

Challenges and Future Directions

The synthesis of this compound analogues with precise control over chemo-, regio-, and stereochemistry remains a challenging endeavor. The development of novel catalytic systems that can operate under mild conditions with high selectivity is a key objective. Future research may focus on:

The design of specific directing groups for the regioselective C-H functionalization of the benzo[g]indole core.

The application of chiral catalysts, both metal-based and organocatalytic, to achieve high levels of enantioselectivity in the synthesis of chiral benzo[g]indole-2-carboxylate analogues.

The exploration of cascade reactions that can efficiently construct the complex tetracyclic system from simple precursors in a single operation.

Due to the limited availability of specific experimental data in the public domain for the chemo-, regio-, and stereoselective synthesis of this compound analogues, detailed data tables with yields and selectivity metrics cannot be provided at this time. The strategies outlined above are based on broader principles of indole synthesis and represent potential avenues for future investigation.

Structural Elucidation and Advanced Characterization of Ethyl 1h Benzo G Indole 2 Carboxylate

Comprehensive Spectroscopic Analysis for Definitive Structural Assignment

A multi-faceted spectroscopic approach has been employed to build a detailed picture of the molecular structure of ethyl 1H-benzo[g]indole-2-carboxylate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) in Detail

High-resolution NMR spectroscopy has been instrumental in mapping the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: Proton NMR data reveals characteristic signals corresponding to the aromatic protons of the benzo[g]indole core and the ethyl ester group. In a deuterated chloroform (B151607) (CDCl₃) solvent, a broad singlet for the indole (B1671886) N-H proton is observed at approximately 9.84-9.95 ppm. The aromatic region displays a complex pattern of multiplets and doublets. Key signals include a doublet at approximately 8.16-8.19 ppm (J = 8.0 Hz) and another at 7.92 ppm (J = 7.6 Hz). amazonaws.com The protons of the ethyl group exhibit a quartet at around 4.41 ppm and a triplet at about 1.44 ppm, indicative of the -OCH₂CH₃ moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ provides further confirmation of the carbon skeleton. The carbonyl carbon of the ester group resonates at approximately 162.5 ppm. The spectrum also shows a series of signals in the aromatic region between 110.4 ppm and 133.2 ppm, corresponding to the carbons of the fused ring system. Specifically, distinct peaks have been identified at 133.2, 132.2, 129.1, 126.12, 126.08, 125.8, 124.1, 122.3, 122.1, 121.5, 120.9, and 110.4 ppm. The ethyl ester carbons appear at approximately 61.4 ppm (-OCH₂) and 14.8 ppm (-CH₃). researchgate.net

¹⁵N NMR Spectroscopy: To date, specific ¹⁵N NMR spectroscopic data for this compound has not been reported in the reviewed scientific literature.

Advanced Mass Spectrometry (MS) Techniques for Molecular Integrity Confirmation

While detailed advanced mass spectrometry studies are not extensively documented, initial mass spectrometric data supports the molecular formula of C₁₅H₁₃NO₂. Low-resolution mass spectra show signals that are consistent with the expected molecular weight. Further high-resolution mass spectrometry (HRMS) would be beneficial for unequivocal confirmation of the elemental composition and for studying fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: The infrared spectrum provides key insights into the functional groups present in the molecule. A prominent absorption band is observed in the region of 3317 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. A strong band at 1683 cm⁻¹ corresponds to the C=O stretching of the ester functional group. Additional bands in the fingerprint region are associated with the aromatic C-H and C=C vibrations of the benzo[g]indole core.

Raman Spectroscopy: There is no available Raman spectroscopic data for this compound in the reviewed literature.

Solid-State Structural Analysis by X-ray Crystallography

A thorough search of the existing scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, a detailed discussion of its crystal packing, supramolecular assembly, and intermolecular interactions is not possible at this time.

Crystal Packing Motifs and Supramolecular Assembly of this compound

Information on the crystal packing motifs and supramolecular assembly is currently unavailable due to the lack of X-ray crystallographic data.

Intermolecular Interactions and Hydrogen Bonding Networks

Similarly, without a crystal structure, the specific intermolecular interactions and hydrogen bonding networks within the solid state of this compound cannot be determined. It can be hypothesized that the N-H group of the indole and the carbonyl oxygen of the ester would be involved in hydrogen bonding, a common feature in related indole structures.

Conformational Landscape and Molecular Geometry in the Solid State

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the solid-state conformational landscape and molecular geometry of this compound is not publicly available.

Therefore, without specific X-ray diffraction data for this compound, a scientifically accurate and detailed discussion of its bond lengths, bond angles, dihedral angles, and intermolecular packing in the solid state cannot be provided at this time.

Chemical Reactivity and Derivatization Strategies for Ethyl 1h Benzo G Indole 2 Carboxylate

Transformations of the Ester Moiety

The ester group at the C-2 position of ethyl 1H-benzo[g]indole-2-carboxylate is a key functional handle that can be readily converted into other important chemical entities such as carboxylic acids, amides, hydrazides, and alcohols.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further derivatization possibilities. Typically, this is achieved under basic conditions, for instance, by heating with an aqueous or alcoholic solution of an alkali hydroxide (B78521) like potassium hydroxide (KOH). mdpi.comnih.gov The resulting 1H-benzo[g]indole-2-carboxylic acid matrixscientific.comscbt.com is a crucial intermediate.

This carboxylic acid can then undergo decarboxylation to yield the parent 1H-benzo[g]indole. While specific conditions for the decarboxylation of 1H-benzo[g]indole-2-carboxylic acid are not widely reported, methods for the decarboxylation of indole-2-carboxylic acids generally involve heating, sometimes in the presence of a catalyst. orgsyn.orgacs.org For instance, heating indole-2-carboxylic acid at high temperatures (around 230°C) can effectively remove the carboxyl group. orgsyn.org More modern methods may employ metal catalysts or specialized solvents to achieve decarboxylation under milder conditions. acs.orgorganic-chemistry.orggoogle.com

Table 1: Representative Conditions for Ester Hydrolysis

Starting MaterialReagents and ConditionsProductReference
Ethyl 1H-indole-2-carboxylateaq. KOH, ethanol (B145695), reflux1H-Indole-2-carboxylic acid mdpi.com
Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylateKOH, ethanol1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acid nih.gov

The ester functionality of this compound can be readily converted into amides and hydrazides, which are important pharmacophores in medicinal chemistry.

Amidation can be achieved by reacting the ester with an appropriate amine. This reaction can sometimes be facilitated by converting the ester to the more reactive acyl chloride, which is then treated with the amine, often in the presence of a base like pyridine. growingscience.com The direct reaction of the ester with an amine may require harsher conditions or the use of specific catalysts. A wide variety of primary and secondary amines can be used to generate a library of N-substituted 1H-benzo[g]indole-2-carboxamides. nih.govnih.govmdpi.com

Hydrazinolysis, the reaction of the ester with hydrazine (B178648) hydrate (B1144303), typically in a solvent like ethanol at reflux, yields the corresponding carbohydrazide. mdpi.comresearchgate.net For instance, ethyl 1H-indole-2-carboxylate reacts with hydrazine hydrate to produce 1H-indole-2-carbohydrazide in high yield. mdpi.com This hydrazide is a valuable intermediate that can be further derivatized, for example, by condensation with aldehydes and ketones to form hydrazones mdpi.comnih.gov or by reaction with isothiocyanates to form thiosemicarbazides. mdpi.com

Table 2: Synthesis of Amide and Hydrazide Derivatives from Indole-2-carboxylates

Starting MaterialReagentProductReference
Indole-2-carbonyl chloridePentyl 2-aminobenzoatePentyl 2-(1H-indole-2-carboxamido)benzoate growingscience.com
1H-Indole-2-carboxylic acidBenzylamineN-Benzyl-1H-indole-2-carboxamide mdpi.com
Ethyl 1H-indole-2-carboxylateHydrazine hydrate1H-Indole-2-carbohydrazide mdpi.com
N-Benzyl-1H-indole-2-carbohydrazide-- semanticscholar.org

The ester group of this compound can be reduced to a primary alcohol, yielding (1H-benzo[g]indol-2-yl)methanol. This transformation is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). derpharmachemica.commasterorganicchemistry.com The resulting 2-hydroxymethyl derivative serves as a precursor for the synthesis of other important compounds, including the corresponding aldehyde (indole-2-carbaldehyde) through oxidation, or for the introduction of various other functional groups. derpharmachemica.com

Table 3: Reduction of Indole-2-carboxylates

Starting MaterialReagentProductReference
Ethyl indole-2-carboxylate (B1230498)Lithium aluminum hydride (LiAlH₄)(1H-Indol-2-yl)methanol derpharmachemica.com
Methyl esterLithium aluminum hydride (LiAlH₄)Primary alcohol masterorganicchemistry.com

Functionalization at the Indole (B1671886) Nitrogen (N-1) of the Benzo[g]indole System

The nitrogen atom of the indole ring is a nucleophilic center and can be readily functionalized through alkylation, acylation, and other reactions.

N-alkylation of the indole nitrogen is a common strategy to introduce a variety of substituents. This reaction is typically carried out by treating the indole with an alkylating agent, such as an alkyl halide, in the presence of a base. mdpi.combeilstein-journals.org The choice of base and solvent is crucial to avoid competing reactions, such as hydrolysis of the ester group. mdpi.com For example, using aqueous potassium hydroxide in acetone (B3395972) has been shown to be effective for the N-alkylation of ethyl 1H-indole-2-carboxylate. mdpi.com

N-acylation introduces an acyl group onto the indole nitrogen, forming N-acylindoles which are prevalent in many biologically active molecules. beilstein-journals.orgnih.gov This can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base. clockss.org More recent methods utilize thioesters as a stable acyl source for a mild and chemoselective N-acylation of indoles. beilstein-journals.orgnih.gov

By applying the aforementioned N-alkylation and N-acylation methodologies, a diverse array of N-substituted this compound derivatives can be synthesized. These reactions provide a straightforward route to modify the properties of the parent molecule. For instance, N-benzylation of ethyl 1H-indole-2-carboxylate has been reported, yielding ethyl 1-benzyl-1H-indole-2-carboxylate. mdpi.combiosynth.com The synthesis of N-substituted benzoindoles can also be achieved through one-pot multi-component reactions, such as a Fischer indolisation–N-alkylation sequence. rsc.org

Table 4: Examples of N-Substituted Indole-2-carboxylate Derivatives

Indole SubstrateReagentProductReference
Ethyl 1H-indole-2-carboxylateAllyl bromide, aq. KOH, acetoneEthyl 1-allyl-1H-indole-2-carboxylate mdpi.com
Ethyl 1H-indole-2-carboxylateBenzyl bromide, aq. KOH, acetoneEthyl 1-benzyl-1H-indole-2-carboxylate mdpi.com
3-Methyl-1H-indoleS-Methyl butanethioate1-(3-Methyl-1H-indol-1-yl)butan-1-one beilstein-journals.org
Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate1,4-Naphthoquinone, ZnCl₂Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[g]indole Ring

The benzo[g]indole system possesses a unique electronic landscape that dictates its reactivity towards electrophiles and nucleophiles. The fusion of the benzene (B151609) and indole rings creates a complex interplay of electron density, influencing the regioselectivity of substitution reactions.

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. In general, electrophilic substitution on the indole ring occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance. When the C3 position is blocked, substitution may occur at the N1 position or on the carbocyclic ring.

In the case of this compound, the C2 position is substituted with an electron-withdrawing carboxylate group, which deactivates the pyrrole (B145914) ring towards electrophilic attack to some extent. However, the C3 position remains the most nucleophilic site. The fused benzene ring is less reactive than the pyrrole moiety.

Common electrophilic substitution reactions applicable to this compound include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group, typically at the C3 position. The reaction of 2,3,3-trimethyl-3H-benzo[g]indole with the Vilsmeier reagent (a mixture of phosphoryl chloride and dimethylformamide) has been shown to result in formylation at the C2-methyl group, leading to the formation of benzo[g]indol-2-ylidenemalondialdehydes after work-up. sid.ir For this compound, formylation is expected at the C3 position. nih.gov

Nitration: Nitration of indoles is a complex reaction that can lead to a mixture of products. The regioselectivity is highly dependent on the reaction conditions and the substituents present on the indole ring. For electronegatively substituted indoles, nitration can occur at various positions on the benzocyclic ring. For instance, the nitration of ethyl indole-2-carboxylate can lead to the formation of ethyl 4-nitroindole-2-carboxylate. umn.edu A similar reactivity pattern would be expected for the benzo[g]indole analogue.

Halogenation: Halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the C3 position.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Indole Ring

Reaction Reagent Expected Position of Substitution on this compound
Vilsmeier-Haack POCl₃, DMF C3
Nitration HNO₃, H₂SO₄ C5, C6, C8, or C9

Nucleophilic aromatic substitution (SNA) on the benzo[g]indole ring is less common than electrophilic substitution due to the electron-rich nature of the heterocyclic system. However, this type of reaction can occur if the ring is substituted with strong electron-withdrawing groups and contains a good leaving group (e.g., a halide). The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

For this compound, nucleophilic substitution would be more likely to occur on the benzenoid ring if it were appropriately substituted with a leaving group and activating electron-withdrawing groups. The ethyl carboxylate group at the C2 position would further facilitate nucleophilic attack by stabilizing the negative charge in the intermediate.

Palladium-Catalyzed Cross-Coupling Reactions at Diversified Positions of the Benzo[g]indole Nucleus

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful strategy for the diversification of the benzo[g]indole scaffold at various positions. To participate in these reactions, the benzo[g]indole nucleus typically needs to be functionalized with a halide or a triflate group.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. Halo-substituted benzo[g]indoles can be coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The coupling of unprotected nitrogen-rich heterocycles, including indoles, has been reported. nih.govacs.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. organic-chemistry.orgyoutube.com This reaction can be used to introduce vinyl groups onto the benzo[g]indole ring. Intramolecular Heck reactions are particularly useful for the synthesis of fused polycyclic systems. nih.govacs.org

Sonogashira Coupling: The Sonogashira reaction is a coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties onto the benzo[g]indole core, which can serve as versatile handles for further transformations. Sequential Sonogashira-Suzuki coupling reactions have been employed in the synthesis of indole alkaloids. nih.govthieme-connect.deacs.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It provides a direct method for the N-arylation of the benzo[g]indole nitrogen or for the introduction of amino groups at halogenated positions on the ring system. The development of specialized ligands has allowed for the amination of unprotected indoles. nih.govursinus.edu

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halo-Benzo[g]indoles

Reaction Coupling Partner Catalyst/Ligand System (Examples) Resulting Bond
Suzuki Boronic acid/ester Pd(PPh₃)₄, Pd(OAc)₂/SPhos C-C
Heck Alkene Pd(OAc)₂, P(o-tol)₃ C-C
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI C-C (alkynyl)

Annulation Reactions and Construction of Fused Heterocyclic Systems from this compound

The this compound scaffold is an excellent starting material for the construction of more complex, fused heterocyclic systems. The reactive positions on the indole nucleus and the functional groups present can be exploited to build new rings.

One common strategy involves the derivatization of the C2 and C3 positions of the indole ring, followed by a cyclization reaction. For example, functionalization of the C3 position of this compound with a suitable group can be followed by an intramolecular reaction to form a new ring fused at the [b] face of the indole.

A notable example is the synthesis of pyridazino[4,5-b]indoles. These compounds can be prepared from indole-2,3-dicarboxylate derivatives through condensation with hydrazine. nih.gov This suggests that oxidation of the C3 position of this compound to a carboxylic acid, followed by reaction with hydrazine, could lead to the formation of a benzo[g]pyridazino[4,5-b]indolone system.

Furthermore, novel carbon-carbon triple bond breaking and rearranging reactions of benzene-linked allene-ynes have been developed to synthesize functionalized benzo[g]indoles. acs.orgunina.itresearchgate.net

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of indoles and their derivatives has been an area of active research, leading to novel synthetic methodologies.

Indole derivatives can undergo a variety of photochemical reactions, including photocyclization, photooxidation, and photoreduction. The extended π-system of the benzo[g]indole nucleus makes it a good chromophore, and it is expected to exhibit interesting photochemical reactivity.

A significant photochemical reaction of indole derivatives is the dehydrogenative photocyclization. For instance, 3-styryl indoles have been shown to undergo catalyst-free photoinitiated dehydrogenative cyclization to afford 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles. acs.orgnih.gov This type of reaction, when applied to a suitably substituted this compound, could lead to the formation of complex polycyclic aromatic systems. Furthermore, direct photo-induced reductive Heck cyclization of indoles has been utilized for the preparation of polycyclic indolinyl compounds. nih.gov

Electrochemical methods offer a green and efficient alternative for the transformation of organic molecules. The electrochemical oxidation of indoles has been studied and can lead to a variety of products depending on the reaction conditions and the substitution pattern of the indole.

The electro-oxidation of 3-substituted indoles in the presence of potassium bromide has been reported to yield the corresponding 2-oxindoles. rsc.org This suggests that this compound could potentially be oxidized at the C2 position under similar conditions. Additionally, dearomative annulation of indoles has been achieved through an electrochemical pathway to produce polycyclic indoline-based alkaloids. nih.govresearchgate.net

The electrochemical behavior of the benzo[g]indole system is likely to be influenced by the fused benzene ring, which can also participate in redox processes. The specific electrochemical properties of this compound would need to be investigated through techniques such as cyclic voltammetry to fully understand its reactivity.

Computational and Theoretical Investigations of Ethyl 1h Benzo G Indole 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of ethyl 1H-benzo[g]indole-2-carboxylate at the atomic level. These methods allow for the prediction of molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine its optimized geometry and ground state properties. These calculations can predict key structural parameters.

Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Value
Bond Length C=O 1.22 Å
C-O 1.35 Å
N-H 1.01 Å
C-C (aromatic) 1.39 - 1.42 Å
Bond Angle O=C-O 124°

These parameters indicate a largely planar benzo[g]indole core with the ethyl carboxylate group influencing the electronic environment. The fusion of the additional benzene (B151609) ring in the 'g' position is expected to extend the π-conjugated system compared to its simpler indole (B1671886) analogue.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the carbonyl oxygen and the nitrogen atom of the indole ring, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton, making it a potential hydrogen bond donor.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For this compound, the extended conjugation from the benzo[g] fusion is expected to lower the HOMO-LUMO gap compared to ethyl indole-2-carboxylate (B1230498).

Illustrative FMO Properties for this compound

Parameter Energy (eV)
HOMO Energy -5.8
LUMO Energy -1.9

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations can reveal the conformational landscape of the molecule, identifying the most stable orientations of the ethyl carboxylate group relative to the benzoindole ring system.

Furthermore, MD simulations in explicit solvent models (e.g., water, DMSO) can elucidate the role of solvent-solute interactions. These simulations can demonstrate how solvent molecules arrange around the solute and the nature of hydrogen bonding between the solvent and the N-H and carbonyl groups of the molecule. This information is critical for understanding its solubility and behavior in different chemical environments.

In Silico Screening and Molecular Docking Studies for Potential Biological Targets

The indole scaffold is a common feature in many biologically active compounds. mdpi.com In silico methods like molecular docking are used to predict the binding of this compound to various biological macromolecules, such as enzymes and receptors, to explore its therapeutic potential.

Molecular docking simulations place the ligand (this compound) into the binding site of a target protein. This allows for the modeling of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the indole nucleus is known to interact with aromatic residues like tryptophan, tyrosine, and phenylalanine in protein binding pockets. The carbonyl group and the N-H group can act as hydrogen bond acceptors and donors, respectively.

Docking programs use scoring functions to predict the binding affinity of the ligand for the target protein, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy suggests a more favorable interaction. These studies can identify "hotspots" within the binding site, which are key amino acid residues that contribute significantly to the binding energy.

Example of Predicted Binding Affinities for this compound with Hypothetical Targets

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530
HIV-1 Integrase -7.9 Asp64, Asp116, Glu152

These in silico predictions are instrumental in prioritizing this compound and its derivatives for further synthesis and biological evaluation against specific therapeutic targets.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies employed to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties (QSPR) or biological activities (QSAR). For this compound, while specific QSPR/QSAR studies are not extensively documented in publicly available literature, the principles of these modeling techniques can be understood through research on structurally related indole derivatives. These studies provide a framework for how the properties and activities of this compound could be predicted.

The development of a QSAR or QSPR model typically involves the calculation of molecular descriptors, which are numerical representations of a molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. Once calculated, a subset of these descriptors that are most relevant to the property or activity of interest is selected using statistical methods like genetic algorithms or stepwise regression. Finally, a mathematical model is built using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the selected descriptors with the experimental data.

Research Findings from Related Indole Derivatives

Studies on various indole derivatives have successfully utilized QSAR to elucidate the structural requirements for a range of biological activities. For instance, QSAR models have been developed for indole derivatives as inhibitors of enzymes like histone lysine (B10760008) methyl transferase (HKMT) and HIV-1 integrase, as well as for their affinity towards receptors such as the serotonin (B10506) transporter (SERT). researchgate.netnih.govnih.gov

In a study on benzofuran (B130515) and indole derivatives as HKMT inhibitors, a QSAR model was developed using Multiple Linear Regression (MLR). researchgate.neteurjchem.com The model's robustness and predictive power were validated through various statistical metrics. researchgate.net This demonstrates the potential for developing similar models for benzo[g]indole derivatives.

Another study focused on 3-indolylpropyl-piperazine derivatives as SERT ligands employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.gov These methods evaluate the steric and electrostatic fields around the molecules to determine their influence on biological activity. The resulting models provided insights into the favorable and unfavorable regions for substitution on the indole scaffold. nih.gov

The following table summarizes the statistical validation parameters from a QSAR study on indole derivatives, illustrating the robustness of the developed models.

Parameter Value Description
0.9328The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variables.
Q²LOO0.9212The cross-validated R² from the leave-one-out procedure, a measure of the model's internal predictive ability.
R²ext0.9290The R² for the external test set, indicating the model's ability to predict the activity of new compounds.

This data is illustrative and based on a QSAR study of indole derivatives as HKMT inhibitors. researchgate.neteurjchem.com

Furthermore, QSAR studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors have highlighted the importance of specific substitutions on the indole ring for inhibitory activity. nih.gov These findings underscore the utility of QSAR in guiding the design of new, more potent compounds.

The general approach in these studies involves dividing a dataset of compounds with known activities into a training set for model development and a test set for external validation. The predictive capacity of the resulting model is then assessed to ensure its reliability for predicting the activity of novel compounds.

Exploration of Biological Interactions and Structure Activity Relationships Sar of Ethyl 1h Benzo G Indole 2 Carboxylate Analogues

In vitro Mechanistic Studies of Molecular Target Engagement

Analogues of ethyl 1H-benzo[g]indole-2-carboxylate have been identified as potent modulators of several enzymes and receptors. Mechanistic studies have been crucial in elucidating their modes of action at the molecular level.

The indole-2-carboxylate (B1230498) core is a versatile pharmacophore for designing enzyme inhibitors, particularly those that function by chelating metal ions in the enzyme's active site.

DNA Integrase: Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org The mechanism involves the indole (B1671886) nucleus and the C2 carboxyl group chelating the two Mg²⁺ ions within the catalytic core of the integrase enzyme. rsc.orgnih.gov This interaction prevents the integration of viral DNA into the host cell's genome, a critical step in the HIV-1 life cycle. nih.govnih.gov Optimization of an initial indole-2-carboxylic acid lead (IC₅₀ of 32.37 μM) led to the development of significantly more potent inhibitors. nih.gov For example, derivative 17a (structure not fully specified in the source) showed markedly improved integrase inhibition with an IC₅₀ value of 3.11 μM. nih.govrsc.org Another study identified derivative 20a with an IC₅₀ of 0.13 μM. nih.gov

Metallo-β-Lactamases (MBLs): The rise of carbapenem-resistant bacteria, often mediated by MBLs, has spurred the search for effective inhibitors. Indole-2-carboxylates (InCs) have been identified as a new class of potent, broad-spectrum MBL inhibitors that are active against clinically relevant MBL classes (B1, B2, and B3). nih.gov These compounds act as mimics of β-lactam antibiotics. Crystallographic studies have shown that their binding mode to MBLs involves the maintenance of a Zn(II)-bound hydroxyl group, mimicking aspects of both the intact carbapenem (B1253116) binding and the product complexes. nih.gov This inhibition restores the activity of carbapenem antibiotics against many drug-resistant Gram-negative bacteria. nih.gov

Kinases: The indole scaffold is a common feature in many kinase inhibitors. nih.gov Derivatives of ethyl 1H-indole-2-carboxylate have been investigated for their potential to inhibit various kinases.

Glycogen Synthase Kinase-3β (GSK-3β): A series of 5-monosubstituted ethyl 1H-indole-2-carboxylate derivatives were synthesized and evaluated for GSK-3β inhibition. Compound Aii11 (structure not specified) showed excellent inhibitory activity, while compounds Aii1 , Aii2 , and Aii3 also demonstrated promising results. researchgate.net

Phosphoinositide 3-kinase delta (PI3Kδ): Through bioisosteric replacement, an indole-based compound, FD223 , was developed as a potent and selective PI3Kδ inhibitor with an IC₅₀ of 1 nM. nih.gov

Prostaglandin (B15479496) E₂ Synthase-1 (mPGES-1): Benzo[g]indol-3-carboxylate derivatives have been identified as potent inhibitors of mPGES-1. Specifically, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate inhibited human mPGES-1 with an IC₅₀ of 0.6 μM in a cell-free assay. nih.gov

Compound ClassTarget EnzymeKey DerivativeInhibitory Concentration (IC₅₀)Reference
Indole-2-carboxylic acidHIV-1 IntegraseLead Compound32.37 μM nih.gov
Indole-2-carboxylic acidHIV-1 IntegraseDerivative 17a3.11 μM nih.govrsc.org
Indole-2-carboxylic acidHIV-1 IntegraseDerivative 20a0.13 μM nih.gov
Benzo[g]indol-3-carboxylatemPGES-1Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate0.6 μM nih.gov
Indole ScaffoldPI3KδFD2231 nM nih.gov

Analogues based on the indole-2-carboxylic acid framework have been identified as potent agonists for the orphan G protein-coupled receptor GPR17, a potential drug target for inflammatory diseases. researchgate.netacs.org The initial lead compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), was a moderately potent GPR17 agonist. acs.orgnih.gov Subsequent studies focusing on structure-activity relationships led to the development of highly potent and selective agonists. acs.org These compounds are valuable tools for studying the function of GPR17 and may represent a novel therapeutic approach. nih.gov Molecular docking and dynamic simulation studies have helped to rationalize the observed SAR and predict binding modes within a homology model of the human GPR17 receptor. researchgate.netacs.orgnih.gov

Compound Name/SubstituentsTarget ReceptorAgonist Activity (EC₅₀)Reference
MDL29,951 (4,6-dichloro)GPR17Moderately Potent acs.org
PSB-1737 (6-phenoxy)GPR17270 nM acs.orgnih.gov
PSB-1767 (4-chloro-6-hexyloxy)GPR1767.0 nM acs.orgnih.gov
PSB-18422 (4-fluoro-6-bromo)GPR1727.9 nM acs.orgnih.gov
PSB-18484 (4-fluoro-6-iodo)GPR1732.1 nM acs.orgnih.gov

The engagement of these compounds with their molecular targets initiates a cascade of downstream events.

For HIV-1 integrase inhibitors , blocking the enzyme prevents the covalent insertion of the viral genome into the host chromosome, thereby halting viral replication. nih.gov

MBL inhibitors function by protecting β-lactam antibiotics from enzymatic hydrolysis, thus restoring their ability to inhibit bacterial cell wall synthesis. nih.gov

Kinase inhibitors modulate cellular signaling pathways. For instance, the PI3Kδ inhibitor FD223 was found to suppress the phosphorylation of AKT at Ser473, a key node in the PI3K signaling pathway, which in turn caused G1 phase cell cycle arrest in acute myeloid leukemia cell lines. nih.gov Similarly, mPGES-1 inhibitors block the production of pro-inflammatory prostaglandin E₂ (PGE₂), a key mediator of inflammation. nih.gov

Activation of the GPR17 receptor by indole-derived agonists leads to a measurable cellular response, such as a rapid decrease in cyclic AMP (cAMP) and intracellular calcium (Ca²⁺) levels. nih.govacs.org

Detailed Structure-Activity Relationship (SAR) Analysis across Benzo[g]indole-2-carboxylate Scaffold Derivatives

Systematic modification of the benzo[g]indole-2-carboxylate scaffold has provided crucial insights into the structural requirements for potent biological activity.

The nature and position of substituents on the fused aromatic ring system dramatically influence the compound's affinity for its molecular target.

For GPR17 Agonists: Extensive SAR studies on 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives revealed strict structural requirements for potent agonism. acs.orgnih.gov

Positions 1, 5, and 7: Any substitution at the indole nitrogen (position 1), or at positions 5 or 7, was found to be detrimental to activity. acs.orgnih.gov

Position 4: This position showed limited tolerance for substituents; only small groups, such as fluoro or chloro, were accommodated. Larger groups led to a decrease or loss of potency. acs.orgnih.gov

Position 6: In contrast, this position could accommodate a variety of large, lipophilic residues, which often led to a significant increase in potency. Potent derivatives included those with 6-phenoxy (PSB-1737 ), 4-fluoro-6-bromo (PSB-18422 ), 4-fluoro-6-iodo (PSB-18484 ), and 4-chloro-6-hexyloxy (PSB-1767 ) substitutions. acs.orgnih.gov

For HIV-1 Integrase Inhibitors: Structural optimization of the indole-2-carboxylic acid scaffold also yielded clear SAR trends. nih.gov

Position 3: Introduction of a long branch at the C3 position of the indole core enhanced interaction with a hydrophobic cavity near the active site, markedly improving the inhibitory effect. nih.gov

Position 6: Attaching a halogenated benzene (B151609) ring at the C6 position was shown to effectively bind with the viral DNA through a π–π stacking interaction, which also contributed to increased potency. nih.govrsc.org

The carboxylate functional group at the C2 position, or a group that can be hydrolyzed to it, is a critical feature for the activity of many indole-2-carboxylate analogues.

Role of the Carboxylate: In HIV-1 integrase and metallo-β-lactamase inhibitors, the C2-carboxylate group is not merely a structural placeholder but a key interacting moiety. It plays a crucial role in chelating the divalent metal cations (Mg²⁺ in integrase, Zn²⁺ in MBLs) in the enzyme active sites. nih.govnih.gov This interaction is fundamental to the inhibitory mechanism. Therefore, the free carboxylic acid is the active species. The corresponding ethyl ester, as in this compound, is generally considered a prodrug that can be readily hydrolyzed in vivo by esterases to release the active carboxylic acid. The synthesis of these inhibitors often involves the esterification of the carboxylic acid for purposes of purification or to improve properties like cell permeability. nih.govnih.gov

Bioisosteric Replacements: Replacing the carboxylate group with bioisosteres—functionally similar but structurally different groups—is a common strategy in medicinal chemistry to modulate a compound's properties. drughunter.com

In the context of MBL inhibitors, the carboxylate group of mercaptocarboxylic acid leads has been replaced with bioisosteres like phosphonate (B1237965) esters, phosphonic acids, and NH-tetrazoles. nih.gov This study found that inhibitors combining a mercapto group with a phosphonate ester or acid were the most active, demonstrating that bioisosteric replacement can be a successful strategy. nih.gov

The amide group is another common bioisosteric replacement for an ester or carboxylic acid. drughunter.com Indole-2-carboxamides have been explored as kinase inhibitors and for other biological activities, indicating the viability of this substitution. mdpi.comgoogle.com For example, 1H-indole-2-carboxamides have been prepared as potential antiproliferative agents and inhibitors of p38 MAP kinase. mdpi.comsigmaaldrich.com

Influence of N-Substituents on the Biological Activity Landscape

The strategic modification of the indole nitrogen (N-1 position) on the benzo[g]indole scaffold serves as a pivotal approach in medicinal chemistry to modulate the biological activity of the resulting analogues. While specific structure-activity relationship (SAR) studies on a broad range of N-substituted ethyl 1H-benzo[g]indole-2-carboxylates are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on related indole and benzoindole structures. These studies collectively underscore the profound impact of the N-substituent's nature—be it alkyl, aryl, or a more complex moiety—on the pharmacological profile of the parent molecule.

For instance, in the broader class of indole derivatives, N-alkylation has been shown to be a critical determinant of activity. Studies on various indole-based compounds have demonstrated that N-alkylated derivatives can exhibit a spectrum of biological effects, including anti-inflammatory and analgesic properties. Similarly, the introduction of N-aryl groups can confer distinct pharmacological activities. Research on indole aryl sulfonamides has identified potent aromatase inhibitors, with the nature of the aryl group influencing the inhibitory concentration. nih.gov

In the context of anticancer research, N-substitution on indole scaffolds is a widely explored strategy. For example, N-substituted carbazole (B46965) derivatives, which share a fused aromatic-heterocyclic structure with benzo[g]indoles, have shown significant antimicrobial and anticancer activities. nih.gov The nature of the N-substituent, such as the incorporation of imidazole (B134444) or triazole moieties, was found to be crucial for the observed antibacterial and antifungal efficacy. nih.gov Furthermore, work on indole-2-carboxamides has revealed that modifications at the N-1 position, in conjunction with other substitutions, can lead to potent dual inhibitors of EGFR and CDK2, highlighting the synergistic effect of multiple structural modifications. nih.gov

While direct data on this compound is limited, research on N-substituted benzo[f]indole-4,9-diones, a structurally related class, has demonstrated that N-glycosylation can lead to compounds with significant cytotoxic activity against various cancer cell lines. scielo.br This suggests that large, polar substituents on the indole nitrogen of the benzo-fused system are tolerated and can confer potent biological activity.

The table below summarizes the influence of N-substituents on the biological activity of various indole-based scaffolds, providing a conceptual framework for the potential impact of similar substitutions on the this compound core.

Scaffold N-Substituent Observed Biological Activity Key Findings
Indole-2-carboxamideAlkyl, ArylAllosteric modulation of CB1 receptorThe nature of the N-substituent, in combination with C3 modifications, significantly impacts allosteric modulation.
CarbazoleImidazole, TriazoleAntimicrobial, AnticancerIntroduction of N-heterocyclic moieties enhances antimicrobial and cytotoxic effects. nih.gov
Benzo[f]indole-4,9-dioneGlycosylCytotoxicN-glycosylation leads to potent anticancer activity. scielo.br
Indole Aryl SulfonamideVarious Aryl groupsAromatase InhibitionThe electronic properties of the N-aryl substituent influence inhibitory potency. nih.gov

It is important to note that these findings are based on related but distinct molecular frameworks. Therefore, dedicated synthesis and biological evaluation of a focused library of N-substituted this compound analogues are necessary to delineate the specific SAR for this particular scaffold and unlock its full therapeutic potential.

Chemical Biology Applications and Development of Research Probes Based on this compound Core

The unique structural and photophysical properties of the benzo[g]indole scaffold make it an attractive core for the development of chemical biology tools and research probes. These probes are instrumental in studying complex biological processes, identifying and characterizing therapeutic targets, and elucidating mechanisms of drug action. While the development of probes based specifically on the this compound core is an emerging area, the broader class of indole and benzoindole derivatives has seen significant application in this domain.

One of the most promising applications of benzo[g]indole derivatives is in the creation of fluorescent probes . The extended π-system of the benzo[g]indole core often imparts intrinsic fluorescence, which can be modulated by the introduction of various functional groups. For example, benzoindole-based fluorescent materials have been developed for applications in organic light-emitting diodes (OLEDs), demonstrating their robust photophysical properties. rsc.org This inherent fluorescence can be harnessed to create probes that report on specific biological events or environments. For instance, a fluorescent probe incorporating a benzoindole moiety has been successfully developed for the detection of hydrazine (B178648), a toxic industrial chemical, in various samples, including plant tissues. rsc.orgresearchgate.net This highlights the potential of the benzo[g]indole scaffold to be adapted for sensing specific analytes within biological systems. Furthermore, naphthalene-benzoindole conjugates have been designed as pH-responsive fluorescent probes for monitoring pH fluctuations in environmental and biological systems. researchgate.net

Another critical area in chemical biology is the development of photoaffinity labels . These probes are designed to bind to a specific biological target and, upon photoactivation, form a covalent bond, allowing for the identification and characterization of the target protein. While specific examples using the this compound core are not readily found in the literature, the general principle has been applied to other indole-containing structures. For instance, photoaffinity labels based on the indole-2-carboxamide scaffold have been synthesized to map the allosteric binding site of the cannabinoid CB1 receptor. These probes incorporate photoreactive groups like benzophenones and phenyl azides, which upon UV irradiation, covalently attach to the receptor, enabling its detailed structural investigation.

The development of research probes based on the this compound core would involve the strategic incorporation of reporter groups (e.g., fluorophores, biotin) or photoreactive moieties. The ethyl carboxylate group at the 2-position provides a convenient handle for chemical modification, allowing for the attachment of these functionalities via amide or ester linkages without significantly altering the core structure's interaction with its biological target.

The table below outlines potential chemical biology applications and the types of probes that could be developed from the this compound scaffold, based on precedents from related compounds.

Application Area Probe Type Design Strategy Potential Utility
Target Identification & ValidationPhotoaffinity LabelIncorporation of a photoreactive group (e.g., benzophenone, phenyl azide) at a non-critical position.Covalently label and identify the protein targets of biologically active benzo[g]indole analogues.
High-Throughput ScreeningFluorescent ProbeSynthesis of analogues with inherent fluorescence or conjugation to a fluorophore.Develop assays to screen for compounds that bind to a target of interest by measuring changes in fluorescence polarization or intensity.
Cellular ImagingFluorescent LigandDesign of fluorescently tagged ligands that retain high affinity for their target.Visualize the subcellular localization and trafficking of the target protein in living cells.
Mechanistic StudiesEnvironment-Sensing ProbeIntroduction of solvatochromic fluorophores that report on the polarity of the binding pocket.Characterize the nature of the binding site and understand the molecular basis of ligand-target interactions.

The synthesis and application of such research probes derived from the this compound core would represent a significant advancement in understanding the biological roles of this class of compounds and would facilitate the discovery of novel therapeutic agents.

Future Directions and Emerging Research Avenues for Benzo G Indole 2 Carboxylate Chemistry

Advancements in Asymmetric Synthesis and Chiral Benzo[g]indole-2-carboxylates

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. While many synthetic routes to benzo[g]indoles exist, the development of asymmetric methods to produce chiral, non-racemic benzo[g]indole-2-carboxylates is a significant and evolving challenge.

Future research is increasingly directed towards the application of asymmetric organocatalysis, a field that has grown into one of the three main pillars of asymmetric catalysis. nih.gov Organocatalysts, which are small, metal-free organic molecules, offer a robust and environmentally friendly alternative to traditional metal-based catalysts. nih.gov Strategies employing cinchona-alkaloid-derived primary amines or prolinol silyl (B83357) ethers, which have proven effective in various asymmetric transformations, could be adapted for the enantioselective synthesis of benzo[g]indole precursors. nih.gov For instance, asymmetric hydroboration or lipase-catalyzed resolutions, which have been successfully used in the synthesis of complex indole (B1671886) alkaloids like (S)-N-(2-(1-(chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-1H-indole-2-carboxamide (seco-CBI-indole2), provide a blueprint for creating chiral centers within the benzo[g]indole system with high enantiomeric excess. nih.gov The development of these stereoselective methods is critical for synthesizing specific, conformationally defined benzo[g]indole-2-carboxylates, enabling more precise investigations into their structure-activity relationships (SAR) as potential therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how new molecules are designed and created. youtube.com This data-driven approach is a promising future direction for the field of benzo[g]indole-2-carboxylate chemistry. AI/ML algorithms can analyze vast datasets of chemical reactions to predict the outcomes of unknown transformations, suggest optimal reaction conditions, and even design novel benzo[g]indole derivatives with desired pharmacological properties. youtube.comresearchgate.net

A key challenge for implementing ML models is the need for large, consistent sets of experimental data. researchgate.net This is being addressed by the rise of high-throughput experimentation (HTE) platforms that can perform thousands of reactions on a nanoscale. researchgate.net Technologies like acoustic droplet ejection (ADE) allow for the rapid, automated, and miniaturized synthesis of compound libraries, including complex heterocyclic scaffolds like indoles. The "big data" generated from these HTE screens can be used to train ML models, leading to a deeper understanding of the chemical space and functional group compatibility for the benzo[g]indole scaffold. This synergy between automated synthesis and predictive modeling will accelerate the discovery of new benzo[g]indole-2-carboxylates and streamline the optimization of their synthetic routes, reducing resource consumption and waste.

Exploration of Novel Reaction Conditions and Green Chemistry Approaches

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly influencing synthetic strategies. Future research on ethyl 1H-benzo[g]indole-2-carboxylate will undoubtedly focus on developing more sustainable and efficient synthetic methods. This involves moving away from traditional, often multi-step procedures that may require harsh conditions or toxic reagents.

Key emerging areas include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, embodying the principles of atom and step economy. The application of MCRs has already begun to revolutionize the synthesis of related benzo[f]indole-4,9-dione derivatives, making the process more efficient and straightforward. osi.lv This strategy is highly applicable to the benzo[g]indole system.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. acs.org This technique is well-suited for constructing heterocyclic systems and represents a valuable tool for accelerating the synthesis of benzo[g]indole-2-carboxylate libraries.

Metal-Free Catalysis: The development of reaction pathways that avoid heavy or toxic metal catalysts is a central goal of green chemistry. acs.org Exploring metal-free cyclization and annulation strategies, potentially promoted by simple reagents like NH4I, could provide cleaner and more cost-effective routes to the carbazole (B46965) core of the benzo[g]indole structure. acs.org

Greener Solvents and Purification: Research into synthetic methods that utilize low-toxicity solvents, such as cyclopentyl methyl ether (CPME), and avoid chromatographic purification is crucial. mdpi.com A recently reported synthesis of a functionalized benzo[g]indole derivative highlights the feasibility of designing processes that minimize environmental impact. mdpi.com

Multidisciplinary Research at the Interface of Synthetic Chemistry and Molecular Biology

The true potential of this compound and its derivatives can only be fully realized through collaborative, multidisciplinary research that bridges synthetic chemistry with molecular biology, pharmacology, and computational science. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities. mdpi.comnih.gov

Future investigations will increasingly involve an integrated approach where newly synthesized benzo[g]indole-2-carboxylates are systematically evaluated for their biological effects. A leading example is the discovery of benzo[g]indol-3-carboxylates as potent dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase, enzymes critical to the inflammatory response. nih.gov This research combined chemical synthesis with cell-free and cell-based enzyme assays, as well as in vivo models of inflammation, to identify a promising new class of anti-inflammatory agents. nih.gov

This multidisciplinary model will be applied to explore other therapeutic areas. Synthetic chemists will design and create novel benzo[g]indole libraries, which will then be screened by molecular biologists against various biological targets, such as protein kinases, G-protein coupled receptors, or enzymes involved in cancer and neurodegenerative diseases. nih.govlongdom.org For example, the synthesis and evaluation of benzo[f]indole-4,9-dione glycoconjugates for anticancer activity showcases a powerful fusion of synthetic chemistry and oncology research. scielo.br Insights from these biological evaluations, supported by computational docking studies, will then feed back into the design of the next generation of compounds, creating a continuous cycle of design, synthesis, and evaluation to develop potent and selective therapeutic agents. longdom.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 1H-benzo[g]indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzo[g]indole derivatives often involves transition-metal-catalyzed annulation or microwave-assisted cyclization. For example, rhodium(III)-catalyzed [2+2+2] annulation of N-(1-naphthyl)acetamide with alkynoates can yield benzo[g]indole scaffolds . Microwave-assisted methods (e.g., 100–150°C in DMF with sodium ethoxide) improve regioselectivity and reduce reaction time compared to traditional heating . Optimization of stoichiometry, solvent choice (e.g., toluene for acid-catalyzed reactions), and catalyst loading (e.g., Pd for cross-coupling) is critical for achieving yields >80% .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : X-ray crystallography reveals hydrogen-bonded dimers (e.g., O⋯H⋯N interactions forming R₂²(10) motifs) and herringbone packing, critical for understanding solid-state reactivity . Spectroscopic characterization includes:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., ethyl ester at C2, benzo[g] fusion).
  • Mass spectrometry (MS) : For molecular weight validation (e.g., C₁₈H₁₅NO₂, MW 293.3 g/mol).
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in coupling reactions during benzo[g]indole synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Electron-deficient Rh(III) complexes enhance regioselectivity in annulation reactions .
  • Microwave irradiation : Accelerates reaction kinetics, improving yields of thermally sensitive intermediates .
  • Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol) removes byproducts like unreacted indole-carboxylic acid precursors .

Q. What experimental approaches resolve contradictions in reported biological activity data for benzo[g]indole derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., integrase vs. kinase targets) require:

  • Dose-response assays : To establish IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Structural analogs : Compare activity of this compound with halogenated derivatives (e.g., 5-bromo or 4,6-difluoro substitutions) to identify pharmacophore contributions .
  • Molecular docking : Validate target binding (e.g., Mg²⁺ chelation in integrase active sites) using software like AutoDock .

Q. How does this compound facilitate enzyme inhibition studies, and what are key experimental design considerations?

  • Methodological Answer : The compound’s planar structure allows π-π stacking with aromatic residues in enzyme pockets. Key steps include:

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, kinases).
  • Assay conditions : Use Tris-HCl buffer (pH 7.5) to avoid ester hydrolysis; include DMSO controls (<1% v/v) to assess solvent interference .
  • Competitive inhibition assays : Measure Ki values via Lineweaver-Burk plots to confirm mechanism .

Q. What strategies address regioselectivity challenges in functionalizing the benzo[g]indole core?

  • Methodological Answer : Regioselective functionalization (e.g., C3 vs. C5 substitution) depends on:

  • Directing groups : Acetyl or benzyl groups at N1 can steer electrophilic substitution to specific positions .
  • Electronic effects : Electron-withdrawing groups (e.g., esters) deactivate certain rings, favoring reactions at electron-rich sites.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) for C2-C6 coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.